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Compound of Interest

Compound Name: Cashmeran

Cat. No.: B120643

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cashmeran®, with the chemical name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-
4-one, is a synthetic fragrance molecule prized for its complex and diffusive aroma, often
described as musky, woody, and spicy. Developed by International Flavors & Fragrances (IFF),
it has become a cornerstone ingredient in modern perfumery. This technical guide provides a
comprehensive overview of the core synthesis pathway and mechanism of Cashmeran,
intended for a scientific audience. The synthesis is a multi-step process beginning with the
formation of a pentamethylindane precursor, followed by selective hydrogenation and
subsequent aerobic oxidation to yield the final ketone.

Core Synthesis Pathway

The industrial synthesis of Cashmeran can be broadly divided into three key stages:

e Synthesis of 1,1,2,3,3-Pentamethylindane (PMI): This initial step involves the acid-catalyzed
reaction of a-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene.

o Selective Hydrogenation to 4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane (THPMI): The
aromatic ring of PMI is partially hydrogenated to yield the corresponding tetrahydro
derivative.
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» Aerobic Oxidation to Cashmeran: The final step is the cobalt-catalyzed aerobic oxidation of
THPMI to introduce the ketone functionality at the allylic position.

The overall synthesis pathway is depicted below:

Stage 1: PMI Synthesis

AR H2S0s Stage 2: Selective Hydrogenation Stage 3: Aerobic Oxidation
-Methyl-2-butene
—_— Hz, Catalyst (Pd/C or Raney Ni) ( 02, Cobalt Catalyst
1,1,2,3,3-P (PMI) 6,5,5.7- hydro-1,1,2,3,3 i (THPMI) ————»| Cashmeran
HzS04
a-Methylstyrene

Click to download full resolution via product page

Caption: Overall synthesis pathway of Cashmeran from a-methylstyrene and 2-methyl-2-
butene.

Experimental Protocols
Stage 1: Synthesis of 1,1,2,3,3-Pentamethylindane (PMI)

This procedure outlines the synthesis of the key intermediate, 1,1,2,3,3-pentamethylindane
(PMI).

Reaction:
a-Methylstyrene + 2-Methyl-2-butene --(H2S04)--> 1,1,2,3,3-Pentamethylindane

Materials:
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Molar Mass ( g/mol

Reagent | Amount (g) Moles
o-Methylstyrene 118.18 924 7.8
2-Methyl-2-butene 70.13 656 9.4

Sulfuric Acid (70%) 98.08 11.7 0.083 (approx.)
Water 18.02 500

Sodium Hydroxide
(10% solution)

40.00 As needed

Procedure:

« To a round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and
dropping funnel, add 11.7 g of 70% sulfuric acid.

e Heat the sulfuric acid to 30-35 °C.
o Prepare a premixture of 924 g of a-methylstyrene and 656 g of 2-methyl-2-butene.

» Add the premixture dropwise to the flask over 5-6 hours, maintaining the reaction
temperature at 30-35 °C using an external cooling bath.

 After the addition is complete, age the reaction mixture for 2 hours at the same temperature.
» Quench the reaction by adding 500 mL of water.
o Separate the organic layer and wash it once with a 10% sodium hydroxide solution.

« Distill the crude product under reduced pressure to obtain 1,1,2,3,3-pentamethylindane.

Stage 2: Selective Hydrogenation of PMI to THPMI

This stage involves the partial hydrogenation of the aromatic ring of PMI. The choice of catalyst
(e.g., Palladium on carbon or Raney Nickel) and reaction conditions are crucial for achieving
high selectivity towards the desired tetrahydro-derivative and minimizing over-hydrogenation.[1]
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Reaction:

1,1,2,3,3-Pentamethylindane + 2 Hz --(Catalyst)--> 4,5,6,7-Tetrahydro-1,1,2,3,3-
pentamethylindane

Materials and Conditions:

Parameter Value

Substrate 1,1,2,3,3-Pentamethylindane (PMI)

5 wt% Palladium on Carbon (Pd/C) or Raney
Catalyst

Nickel[2][3]
Hydrogen Pressure 50-200 atm[2]
Temperature 100-225 °CJ[2]
Solvent Typically a hydrocarbon solvent like hexane or

decane[4]

General Laboratory-Scale Procedure (using Pd/C):

 In a high-pressure autoclave, place the 1,1,2,3,3-pentamethylindane and the chosen solvent.
o Carefully add the 5 wt% Pd/C catalyst under an inert atmosphere.

o Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

o Pressurize the autoclave with hydrogen to the desired pressure (e.g., 700 psig).[4]

» Heat the reaction mixture to the desired temperature (e.g., 185 °C) with vigorous stirring.[4]

» Monitor the reaction progress by measuring hydrogen uptake.

¢ Once the theoretical amount of hydrogen for the formation of THPMI has been consumed,
cool the reactor to room temperature and carefully vent the excess hydrogen.

¢ Purge the reactor with nitrogen.
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« Filter the reaction mixture to remove the catalyst.

e The solvent is removed under reduced pressure to yield the crude THPMI, which can be
purified further by distillation if necessary.

Stage 3: Aerobic Oxidation of THPMI to Cashmeran

This final step introduces the ketone functional group at the allylic position of THPMI through a
cobalt-catalyzed aerobic oxidation.

Reaction:

4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane + Oz --(Cobalt Catalyst)--> 1,2,3,5,6,7-
hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran)

Materials and Conditions:

Reagent/Parameter Value

4,5,6,7-Tetrahydro-1,1,2,3,3-pentamethylindane

Substrate
(THPMI)
Catalyst Cobalt naphthenate or Cobalt (II) acetate
Oxidant Air or Oxygen
Temperature ~100-125 °C
Reaction Time 8-24 hours

Experimental Protocol:

 In a three-necked round-bottom flask equipped with a stirrer, thermometer, reflux condenser,
and a gas inlet tube, add 14 g of a mixture containing 60 wt% THPMI.

e Add 37 mg of cobalt-naphthenate catalyst (6 wt% Co in mineral spirits).
e Add 350 mg of distilled water.

¢ Heat the mixture to 125 °C with magnetic stirring at 2000 rpm.
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e Once the temperature is reached, introduce a continuous flow of air at 0.66 mL/s.

» Monitor the reaction progress by taking samples at regular intervals and analyzing them by

GC/MS.

o After 24 hours, the reaction is stopped. The product mixture contains Cashmeran, unreacted
THPMI, and by-products.

e The product is isolated and purified by distillation.

Quantitative Data Summary:

Key

Stage Reactants Catalyst . Product Yield
Conditions
a_
1,1,2,3,3-
Methylstyren 30-35 °C, 5-6 ) )
1 H2S0a4 (70%) N Pentamethyli High
e, 2-Methyl-2- h addition
ndane
butene
4,5,6,7-
1,1,2,3,3- Tetrahydro-
_ Pd/C or 100-225 °C, _
2 Pentamethyli ) 1,1,2,3,3- Selective
Raney Ni 50-200 atm i
ndane, Hz pentamethyli
ndane
THPMI, O2 Cobalt
3 ) 125°C, 24 h Cashmeran 47 mol%
(Air) naphthenate

Reaction Mechanism: Aerobic Oxidation of THPMI

The cobalt-catalyzed aerobic oxidation of THPMI to Cashmeran proceeds via a free radical

chain mechanism. The cobalt catalyst plays a crucial role in the initiation and propagation

steps.
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Caption: Proposed radical chain mechanism for the cobalt-catalyzed aerobic oxidation of
THPMI to Cashmeran.

Mechanism Breakdown:

e Initiation: The reaction is initiated by the oxidation of Co(ll) to Co(lll) by molecular oxygen.
The Co(lll) species then abstracts a hydrogen atom from the allylic position of THPMI to
generate the first THPMI radical (Re).

o Propagation: The THPMI radical reacts with molecular oxygen to form a peroxy radical
(ROOe). This peroxy radical can then abstract a hydrogen atom from another molecule of
THPMI to form a hydroperoxide (ROOH) and a new THPMI radical, thus propagating the
chain reaction.

o Hydroperoxide Decomposition: The cobalt catalyst also facilitates the decomposition of the
hydroperoxide. Co(ll) reacts with ROOH to generate an alkoxy radical (ROe¢), a hydroxide
ion, and regenerates Co(lll). The alkoxy radical is a key intermediate that leads to the
formation of the ketone product, Cashmeran.

» Termination: The radical chain reaction is terminated by the combination of any two radical
species to form non-radical products.

Conclusion

The synthesis of Cashmeran is a well-established industrial process that relies on fundamental
organic reactions. This guide has provided a detailed overview of the synthesis pathway,
including experimental protocols for each key step and a plausible mechanism for the final
oxidation. The data presented in a structured format allows for easy comparison and
understanding of the quantitative aspects of the synthesis. The provided visualizations of the
overall pathway and the detailed reaction mechanism offer a clear graphical representation of
the chemical transformations involved. This comprehensive information serves as a valuable
resource for researchers and professionals in the fields of chemistry and fragrance
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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